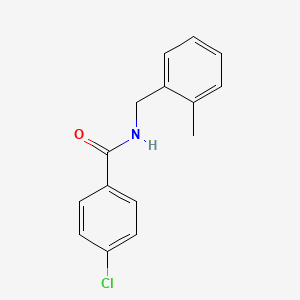
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide, also known as DCDCB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and is characterized by its high level of chlorination, which gives it unique chemical and physical properties. In
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. Specifically, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects on cells. In addition to its inhibition of topoisomerase II, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has also been shown to inhibit the expression of certain genes involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly chlorinated, which makes it easy to detect and quantify in biological samples. However, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide also has some limitations. It is highly toxic and must be handled with care. It is also not very selective in its inhibition of enzymes and proteins, which can make it difficult to study specific pathways or targets.
Direcciones Futuras
There are several future directions for research on 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide. One area of interest is the development of more selective analogs that can target specific enzymes and proteins. Another area of interest is the use of 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide as a tool for studying the mechanisms of DNA damage and repair. Finally, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide may have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully explore these potential applications.
Conclusion
In conclusion, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide is a highly chlorinated benzamide compound that has been widely studied for its potential applications in scientific research. It can be synthesized through a variety of methods and has been shown to have potential as an anti-cancer agent, a model compound for toxicology studies, and a tracer compound for environmental science. Its mechanism of action involves the inhibition of enzymes and proteins in cells, and it has several biochemical and physiological effects. While it has some advantages for use in lab experiments, it also has limitations and further research is needed to fully explore its potential applications.
Métodos De Síntesis
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide can be synthesized through a variety of methods, including the reaction of 2,3-dichlorobenzoic acid with 3,5-dichloroaniline in the presence of a catalyst. Another method involves the reaction of 2,3-dichlorobenzoyl chloride with 3,5-dichloroaniline in the presence of a base. These methods have been optimized to produce high yields of pure 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and environmental science. In pharmacology, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been shown to have potential as an anti-cancer agent by inhibiting the growth of cancer cells. In toxicology, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been used as a model compound to study the toxicity of other benzamide derivatives. In environmental science, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been used as a tracer compound to study the fate and transport of pollutants in the environment.
Propiedades
IUPAC Name |
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4NO/c14-7-4-8(15)6-9(5-7)18-13(19)10-2-1-3-11(16)12(10)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXMZXRVLBVRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6222122 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)
![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)


![N-(2-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5855076.png)







![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)